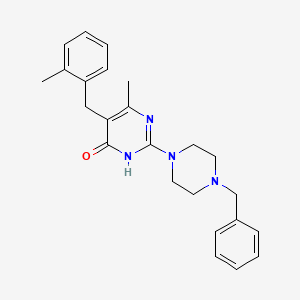

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-18-8-6-7-11-21(18)16-22-19(2)25-24(26-23(22)29)28-14-12-27(13-15-28)17-20-9-4-3-5-10-20/h3-11H,12-17H2,1-2H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUGSVGZGPEZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable aldehyde with guanidine in the presence of an acid catalyst.

Coupling Reactions: The piperazine and pyrimidine rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Modifications: The final product is obtained by introducing the methyl and benzyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Overview

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that has gained attention for its diverse applications in scientific research, particularly in medicinal chemistry, pharmacology, biochemistry, and industrial chemistry. This compound features a unique structure comprising a piperazine ring, a pyrimidine ring, and multiple benzyl groups, which contribute to its biological activity and chemical properties.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. Research has indicated that it may be effective in treating various conditions, including:

- Cancer : Preliminary studies suggest that the compound exhibits anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Neurological Disorders : The compound's interaction with neurotransmitter receptors positions it as a candidate for treating disorders such as depression and anxiety.

Pharmacology

In pharmacological studies, this compound is evaluated for its interactions with biological targets. Key areas of focus include:

- Receptor Binding : The compound may bind to various receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.

- Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in critical biochemical pathways, which can lead to therapeutic effects.

Biochemistry

The compound is utilized in biochemical research to explore cellular processes such as:

- Apoptosis : Studies have demonstrated its potential role in regulating programmed cell death.

- Cell Cycle Regulation : Research indicates that it may influence cell cycle checkpoints, thereby affecting cell proliferation.

Industrial Chemistry

Due to its unique chemical properties, this compound is also being investigated for applications in industrial chemistry, including:

- Material Development : Its structural characteristics may be leveraged to create new materials with specific functionalities.

- Chemical Processes : The compound's reactivity can be utilized to develop novel synthetic pathways or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares STK261541 with pyrimidinone and piperazinyl derivatives documented in recent literature and chemical databases.

Structural Analogues in the Pyrimidinone Family

Compound A : 2-(4-BENZHYDRYLPIPERAZIN-1-YL)-6-(2-METHOXYPHENYL)PYRIMIDIN-4(3H)-ONE

- Molecular Formula : C₂₈H₂₈N₄O₂

- Molecular Weight : 452.55

- Key Differences :

- Replaces the 2-methylbenzyl group (STK261541) with a 2-methoxyphenyl substituent at position 4.

- Substitutes the 4-benzylpiperazine with a bulkier 4-benzhydrylpiperazine group.

Compound B : 2-Chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione

- Molecular Formula: Not specified ().

- Key Differences :

- Features a chloro substituent at position 2 and a dimethoxybenzylidene group at position 5.

- Lacks the piperazinyl moiety, instead incorporating a diethyl-dihydro scaffold.

- Implications : The absence of piperazine may limit interactions with amine-binding receptors, but the chloro and dimethoxy groups could enhance electrophilic reactivity .

Compound C : 2-(Methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one (BP 5631)

- Molecular Formula : C₉H₉N₅OS

- Molecular Weight : 235.26

- Key Differences :

- Replaces benzyl groups with a methylthio group at position 2 and a pyrazinyl ring at position 6.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Overview

2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one, a synthetic compound, has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a pyrimidine core, and two benzyl substituents. Its molecular formula is with a molecular weight of approximately 388.51 g/mol .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have demonstrated IC50 values ranging from 0.029 to 0.147 µM against various cancer cell lines, indicating potent antiproliferative effects . These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis through mechanisms involving anti-tubulin activity .

Interaction with Acetylcholinesterase

Piperazine derivatives, including this compound, have been studied for their ability to inhibit human acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds to AChE suggests potential therapeutic applications in cognitive disorders.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in signal transduction pathways, modulating cellular responses.

- Enzyme Inhibition : It can inhibit enzymes critical for tumor growth and neurotransmitter regulation, affecting processes like apoptosis and cell division.

- Nucleic Acid Interaction : The compound potentially interacts with DNA/RNA, influencing gene expression and protein synthesis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar piperazine derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one | Lacks the additional benzyl group | Reduced potency |

| 2-(4-methylpiperazin-1-yl)-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one | Contains a methyl group on piperazine | Altered pharmacokinetics |

This comparison highlights the unique properties of this compound that enhance its therapeutic potential.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Anticancer Studies : In vitro studies showed that compounds related to this compound significantly inhibited tumor cell proliferation and induced apoptosis in HepG2 xenograft models without substantial weight loss in subjects .

- Neuroprotective Studies : Virtual screening studies indicated that piperazine derivatives could effectively inhibit AChE, suggesting their potential as neuroprotective agents against cognitive decline associated with Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are required?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:

- Coupling Reactions : Piperazine derivatives (e.g., 4-benzylpiperazine) are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (argon/nitrogen) .

- Substituent Introduction : Alkylation or benzylation at the 5-position (e.g., using 2-methylbenzyl bromide) requires base catalysis (e.g., KCO) in polar aprotic solvents like DMF or DMSO at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : H and C NMR (in DMSO-d or CDCl) confirm substituent positions and stereochemistry. Aromatic protons appear as multiplet clusters (6.5–7.5 ppm), while piperazine protons resonate as broad singlets (~3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z ~433) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or Mercury CSD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between pyrimidinone carbonyl and adjacent benzyl groups) .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Answer:

- Solvent Optimization : Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to minimize side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3) for coupling efficiency .

- In Situ Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction times (e.g., 12–24 hours for benzylation) .

- Yield Improvement : Scale reactions under microwave irradiation (100–120°C, 30 minutes) to enhance kinetics .

Advanced: What strategies are recommended for resolving contradictions in reported pharmacological data?

Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) in enzyme-binding assays to normalize inter-laboratory variability .

- Statistical Validation : Apply ANOVA or t-tests to compare IC values across studies, ensuring replicates (n ≥ 3) and consistent cell lines (e.g., HEK-293 vs. CHO) .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations affecting activity .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Focus on the benzylpiperazine moiety’s interaction with hydrophobic receptor pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes, analyzing RMSD and hydrogen-bond occupancy .

- Pharmacophore Mapping : Identify critical features (e.g., pyrimidinone carbonyl as a hydrogen-bond acceptor) using MOE or Phase .

Advanced: What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC-UV at 254 nm .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion over 60 minutes using LC-MS/MS .

- Light/Thermal Stress : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines), assessing crystallinity via PXRD .

Advanced: How can researchers validate the compound’s selectivity across related biological targets?

Answer:

- Panel Screening : Test against off-target receptors (e.g., adrenergic, histaminergic) at 10 µM, using radioligand displacement assays .

- Kinome Profiling : Utilize kinase profiling services (e.g., Eurofins) to assess inhibition at 1 µM, prioritizing kinases with <50% residual activity .

- CRISPR-Cas9 Knockout : Generate receptor-null cell lines to confirm target-specific effects in functional assays (e.g., cAMP accumulation) .

Advanced: What crystallographic software tools are recommended for analyzing packing patterns and intermolecular interactions?

Answer:

- Mercury CSD : Visualize Hirshfeld surfaces to quantify π-π stacking (benzyl groups) and C–H···O interactions (pyrimidinone core) .

- SHELXL : Refine disorder models for flexible benzyl groups using PART instructions and restraints on anisotropic displacement parameters .

- Mogul : Validate bond lengths/angles against CSD database entries to ensure geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.